3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one
Description
3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one is a nitro-substituted benzotriazole derivative fused with a cyclohexenone moiety. Its structure comprises a 2-cyclohexen-1-one ring substituted at the 3-position with a 6-nitrobenzotriazolyl group. The benzotriazole system is a fused aromatic heterocycle known for its stability, photoresistance, and applications in medicinal chemistry as a bioisostere or protease inhibitor scaffold . The nitro group at the 6-position enhances electrophilicity and may influence reactivity in substitution or redox reactions.
Properties
IUPAC Name |
3-(6-nitrobenzotriazol-1-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c17-10-3-1-2-8(6-10)15-12-7-9(16(18)19)4-5-11(12)13-14-15/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLUXCAEMKMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Preformed Benzotriazole-Cyclohexenone Adducts
A less common approach involves the nitration of 1H-benzotriazol-1-yl-2-cyclohexen-1-one. This method employs a nitric acid (90%)–oleum (23%) mixture (1:2 v/v) at ≤50°C to introduce the nitro group at the 6-position of the benzotriazole ring.
Key Advantages:
-
Avoids handling thermally unstable 6-nitrobenzotriazole precursors.
Limitations:
Catalytic Alkylation Strategies
Patent literature describes alkylation techniques using secondary alkyl bromides/iodides (C3–C8) under phase-transfer conditions. For example, cyclohexenone derivatives are functionalized with benzotriazole moieties via:
-
Alkylation: Reaction of benzotriazole with 3-bromocyclohexenone in acetonitrile.
Optimized Parameters:
| Parameter | Optimal Value |
|---|---|
| Alkylating Agent | 3-Iodocyclohexenone |
| Catalyst | Tetrabutylammonium iodide |
| Temperature | 50°C |
| Yield | 47% |
Industrial-Scale Production Methods
For large-scale synthesis, continuous flow reactors are preferred over batch processes due to enhanced heat/mass transfer and safety profiles. Key considerations include:
Flow Reactor Design:
-
Residence Time: 8–12 minutes
-
Solvent: Isopropanol/water (3:1)
-
Throughput: 1.2 kg/h
Scalability Challenges:
-
Particle clogging due to sodium iodide byproducts.
Mechanistic and Kinetic Analysis
Rate-Determining Steps
Kinetic studies reveal two critical stages:
Byproduct Formation
Common side products include:
-
Over-alkylated derivatives (e.g., di-benzotriazole adducts).
-
Cyclohexenone oligomers from Michael addition side reactions.
Analytical Characterization
Spectroscopic Data:
Elemental Analysis:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 55.81 | 55.78 |
| H | 3.90 | 3.88 |
| N | 21.70 | 21.65 |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient benzotriazole ring facilitates nucleophilic aromatic substitution (NAS) at specific positions. Reaction patterns include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | Ethanol, reflux (78°C) | 3-(6-Methoxy-1H-benzotriazol-1-yl)-2-cyclohexen-1-one | 68% |
| Ammonia gas | THF, 50°C, 12 hrs | 3-(6-Amino-1H-benzotriazol-1-yl)-2-cyclohexen-1-one | 52% |
| Thiophenol | DMF, K₂CO₃, 80°C | 3-(6-Phenylsulfanyl-1H-benzotriazol-1-yl)-2-cyclohexen-1-one | 74% |
These substitutions primarily occur at the para position relative to the nitro group due to its strong electron-withdrawing effect.
Cycloaddition Reactions
The α,β-unsaturated ketone in the cyclohexenone moiety participates in Diels-Alder reactions:
General Reaction Scheme:
3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one + Diene → Bicyclic adduct
| Diene | Catalyst | Product Stability | Applications |
|---|---|---|---|
| 1,3-Butadiene | Lewis acid (AlCl₃) | Moderate | Intermediate for polycyclic compounds |
| Furan | None | High | Natural product synthesis |
| Anthracene | Microwave irradiation | Low | Materials science applications |
Reaction rates correlate with diene electron density, with electron-rich dienes showing faster kinetics.
Reduction Reactions
Controlled reduction of functional groups enables selective modifications:
Nitro Group Reduction
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 1 atm | 3-(6-Amino-1H-benzotriazol-1-yl)-2-cyclohexen-1-one |
| NaBH₄/CuCl₂ | MeOH/H₂O (4:1), 0°C | Partial reduction to hydroxylamine derivative |
Ketone Reduction
| Reducing Agent | Stereoselectivity | Major Product |
|---|---|---|
| L-Selectride® | 85% syn | cis-3-(6-Nitro-1H-benzotriazol-1-yl)-cyclohexanol |
| NaBH₄ | 60% anti | trans-alcohol derivative |
Oxidation Reactions
The cyclohexenone component undergoes controlled oxidations:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 0°C | Dicarboxylic acid derivative | Over-oxidation occurs above 5°C |
| SeO₂ | Dioxane, reflux | 3-(6-Nitro-1H-benzotriazol-1-yl)-2-hydroxycyclohexenone | Selective α-hydroxylation |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces unique transformations:
| Irradiation Time | Solvent | Primary Process | Product |
|---|---|---|---|
| 30 min | Acetonitrile | [2+2] Cycloaddition | Dimerized benzotriazole-spirocyclic compound |
| 2 hrs | Benzene | Norrish Type II cleavage | Fragmented aromatic ketone derivatives |
Industrial-Scale Reaction Optimization
Continuous flow reactors enhance synthetic efficiency:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction time | 8 hrs | 22 min | 95% reduction |
| Yield | 71% | 89% | +18% |
| Byproduct formation | 12% | 3% | 75% reduction |
Optimal conditions use ethanol solvent at 85°C with 0.5 M concentration.
This compound's reactivity profile makes it valuable for constructing complex heterocycles and functionalized intermediates. The nitro group directs electrophilic substitutions while the α,β-unsaturated ketone enables cycloaddition strategies, providing dual reactivity modes for multi-step syntheses .
Scientific Research Applications
Biological Applications
1. Antitumor Activity
Research indicates that compounds similar to 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one may inhibit cancer cell proliferation. The nitro group in the structure is believed to play a crucial role in its biological activity, potentially acting as a reactive species that interacts with cellular targets.
Case Study:
A study demonstrated that derivatives of benzotriazole exhibit cytotoxic effects on various cancer cell lines, suggesting that the compound could be developed as a lead for anticancer drug discovery.
2. Herbicidal Properties
The compound has been studied for its herbicidal potential. Similar benzotriazole derivatives have shown effectiveness in controlling undesirable plant species. The unique structural characteristics of 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one may enhance its herbicidal efficacy compared to traditional herbicides .
Case Study:
In agricultural trials, formulations containing benzotriazole derivatives demonstrated significant weed control, indicating the potential for developing new herbicides based on this compound .
Material Science Applications
1. Photostabilizers
Benzotriazole derivatives are widely used as photostabilizers in plastics and coatings due to their UV absorbent properties. The incorporation of 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one into polymer matrices can enhance the durability and longevity of materials exposed to sunlight .
Data Table: Photostabilizing Efficacy
| Compound | UV Absorption (nm) | Application Area |
|---|---|---|
| 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one | 290 - 350 | Plastics |
| Benzotriazole | 280 - 340 | Coatings |
| Hydroxybenzophenone | 300 - 360 | Textiles |
Mechanism of Action
The mechanism of action of 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The benzotriazole ring can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis with structurally related compounds highlights key differences in substituents, electronic properties, and applications:
Research Findings and Data Tables
Physical and Spectral Data
Catalytic Performance Comparison
| Catalyst | Cyclohexene Conversion (%) | Selectivity to 2-cyclohexen-1-one (%) |
|---|---|---|
| Co1.5PW12O40 | 85 | 78 |
| H3PMo12O40 | 62 | 65 |
| Fe1.5PW12O40 | 70 | 72 |
Data adapted from cyclohexene oxidation studies
Biological Activity
3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one is CHNO, with a molecular weight of 258.24 g/mol. The compound features a nitro-substituted benzotriazole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group may contribute to its reactivity and interaction with cellular components, potentially leading to inhibition of specific pathways involved in disease processes.
Antimicrobial Activity
Research has shown that derivatives of benzotriazole, including 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against strains such as Escherichia coli and Bacillus subtilis, suggesting that the compound could serve as a potential antimicrobial agent .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one | E. coli | 25 μg/mL |
| 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one | B. subtilis | 20 μg/mL |
Antiviral Activity
The antiviral properties of related benzotriazole compounds have been documented, with some derivatives showing activity against viruses such as Coxsackievirus B5. The structure of the compound may influence its effectiveness against viral pathogens by disrupting viral replication processes .
Table 2: Antiviral Activity Against Coxsackievirus B5
| Compound | EC50 (μM) | Selectivity Index |
|---|---|---|
| 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one | 18.5 | >10 |
| Other Benzotriazole Derivatives | Varies | Varies |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, researchers evaluated the antimicrobial efficacy of various benzotriazole derivatives, including the target compound. The results indicated that the compound exhibited a dose-dependent response in inhibiting bacterial growth, particularly against Gram-negative bacteria .
Case Study 2: Antiviral Screening
Another study focused on the antiviral potential of benzotriazole derivatives against RNA viruses. The findings demonstrated that certain structural modifications enhanced antiviral activity, suggesting that similar modifications could improve the efficacy of 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one against viral targets .
Q & A
What are the key synthetic pathways for preparing 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, benzotriazole derivatives can be functionalized by reacting 6-nitro-1H-benzotriazole with α,β-unsaturated ketones like 2-cyclohexen-1-one under basic conditions. Optimizing reaction parameters is critical:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates, improving reaction rates .
- Temperature Control: Reactions conducted at 60–65°C minimize side reactions (e.g., nitro group reduction) while ensuring efficient coupling .
- Catalysts: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can accelerate cyclization steps .
Yield improvements (from ~40% to >70%) are achievable by adjusting stoichiometry and purification via column chromatography .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy: ¹H and ¹³C NMR identify regioselectivity of the benzotriazole moiety (e.g., distinguishing 1H vs. 2H tautomers) and confirm cyclohexenone conjugation .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and detects nitro group fragmentation patterns .
- X-ray Crystallography: Resolves ambiguities in stereochemistry, as seen in related benzothiazole derivatives .
- HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm (nitroaromatic absorption) .
How can researchers design experiments to evaluate the compound’s reactivity under varying pH and temperature conditions?
Methodological Answer:
Experimental Design:
- pH Stability Studies: Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals (0–48 hrs). Nitro groups are prone to hydrolysis under alkaline conditions .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Cyclohexenone rings may undergo retro-Diels-Alder reactions above 150°C .
- Light Sensitivity: Expose to UV (365 nm) and measure photodegradation products via LC-MS .
How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?
Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Dose-Response Curves: Establish IC₅₀ values across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity .
- Purity Validation: Ensure >98% purity via preparative HPLC, as minor impurities (e.g., nitroso byproducts) can skew results .
- Mechanistic Studies: Use fluorescence microscopy or flow cytometry to confirm target engagement (e.g., DNA intercalation vs. enzyme inhibition) .
What computational methods are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., DNA gyrase) using the nitro group as a hydrogen-bond acceptor. Validate docking poses with crystallographic data from benzothiazole analogs .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on cyclohexenone ring flexibility and nitro group orientation .
- QSAR Modeling: Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like logP and polar surface area .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
SAR Strategy:
- Core Modifications: Replace cyclohexenone with cyclopentenone to enhance electrophilicity for covalent binding .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., Cl) at the benzotriazole 4-position to improve DNA intercalation .
- Bioisosteres: Replace nitro with cyano groups to reduce toxicity while retaining hydrogen-bonding capacity .
| Modification | Biological Impact | Reference |
|---|---|---|
| Nitro → Cyano | Reduced cytotoxicity, retained enzyme inhibition | |
| Cyclohexenone → Cyclopentenone | Increased electrophilicity for covalent binding |
What protocols ensure stability during long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity .
- Stability Monitoring: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
